molecular formula C9H19N B13319202 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine

2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine

Cat. No.: B13319202
M. Wt: 141.25 g/mol
InChI Key: HQYJUGJIYVHTTF-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine is a primary amine featuring a cyclopropane ring substituted with four methyl groups (2,2,3,3-tetramethyl) and an ethylamine side chain. This compound is structurally distinct from many psychoactive substances but shares similarities with synthetic cannabinoid precursors, such as UR-144 and FAB-144, which incorporate the same tetramethylcyclopropyl motif but as ketones .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-(2,2,3,3-tetramethylcyclopropyl)ethanamine

InChI

InChI=1S/C9H19N/c1-8(2)7(5-6-10)9(8,3)4/h7H,5-6,10H2,1-4H3

InChI Key

HQYJUGJIYVHTTF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)CCN)C

Origin of Product

United States

Preparation Methods

Cyclopropanation of Corresponding Alkenes

Methodology:
A common approach involves cyclopropanation of an appropriately substituted alkene using carbene transfer reagents. The process typically employs diazocompounds or sulfur ylides as carbene sources.

Stepwise Process:

  • Step 1: Synthesis of the precursor alkene, such as a substituted styrene or vinyl derivative bearing the necessary substituents to facilitate subsequent functionalization.
  • Step 2: Cyclopropanation using a diazo compound, such as diazomethane or a safer alternative like methyl diazoacetate, in the presence of a transition metal catalyst, often copper or rhodium complexes.

Reaction Example:

Alkene + Diazomethane (or methyl diazoacetate) + Catalyst → Cyclopropane derivative

Notes:

  • The tetramethyl groups at the 2,2,3,3-positions are introduced either via substitution on the precursor alkene or through subsequent alkylation steps after cyclopropane formation.
  • The use of chiral catalysts can influence stereoselectivity, although stereochemistry control is less critical for this compound's primary synthesis.

Following cyclopropane ring construction, the introduction of the ethan-1-amine group involves nucleophilic substitution or reductive amination:

  • Step 1: Oxidation of the cyclopropane derivative to introduce a carbonyl group if necessary.
  • Step 2: Nucleophilic attack by ammonia or primary amines to form the ethan-1-amine linkage.
  • Step 3: Reductive amination or direct substitution to attach the amino group at the desired position.

Alternative Pathways:

  • Use of aminoalkylation reagents, such as aminoalkyl halides, to functionalize the cyclopropane intermediate directly.

Data Tables Summarizing Preparation Methods

Method Reagents Catalysts Key Conditions Advantages Limitations
Cyclopropanation of Alkenes Diazomethane or methyl diazoacetate Rhodium or Copper Mild, room temperature High regioselectivity, versatile Hazardous reagents, control of stereochemistry
Simmons–Smith Reaction Diiodomethane, Zinc-Copper alloy None Cold, inert atmosphere Mild, selective, cost-effective Limited to accessible olefins
Alkylation of Cyclopropanes Alkyl halides, base None Elevated temperature Direct functionalization Possible over-alkylation
Reductive Amination Ammonia, reducing agents None Mild heating Efficient amine formation Requires pure intermediates

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on cyclopropane/cyclobutane substitution patterns, functional groups, and pharmacological relevance:

Compound Name Molecular Formula Key Substituents/Features Functional Group Pharmacological Notes
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine C₉H₁₉N Tetramethylcyclopropyl, ethylamine Primary amine Potential precursor for drug synthesis
UR-144 C₂₁H₂₈N₂O Tetramethylcyclopropyl, pentylindole Methanone Synthetic cannabinoid (CB1/CB2 agonist)
FAB-144 C₂₀H₂₄FN₂O Tetramethylcyclopropyl, 5-fluoropentylindazole Methanone Controlled synthetic cannabinoid
2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine HCl C₇H₁₄Cl₂F₄N₂S Tetrafluorocyclobutyl, ethylamine Primary amine Increased polarity due to fluorine
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine C₇H₁₅NS Methylsulfanylmethylcyclopropyl, ethylamine Primary amine Sulfur introduces potential metabolic stability
3-Amino-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol C₁₀H₁₉NO Tetramethylcyclopropyl, cyclobutanol Secondary amine Hybrid cyclopropane-cyclobutane scaffold

Key Observations

Functional Group Impact: The primary amine in the target compound contrasts with the methanone group in UR-144 and FAB-144, which are critical for binding to cannabinoid receptors . The amine group may favor interactions with monoamine transporters or receptors, though specific activity data are unavailable.

The tetramethylcyclopropyl group in the target compound and UR-144 enhances lipophilicity, favoring blood-brain barrier penetration, a trait exploited in synthetic cannabinoids .

Regulatory Status :

  • UR-144 and FAB-144 are classified as controlled substances globally due to their psychoactive effects . The target compound’s amine functionality and lack of aromatic moieties (e.g., indole/indazole) may exempt it from such regulations, pending further studies.

Biological Activity

2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine, often referred to as a derivative of cyclopropyl amines, has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopropyl group with multiple methyl substituents and an ethyl amine moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The compound's chemical structure can be represented as follows:

C10H19N\text{C}_{10}\text{H}_{19}\text{N}

This structure indicates a relatively simple amine with potential for various interactions due to the steric effects of the tetramethylcyclopropyl group.

Biological Activity Overview

Research into the biological activity of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine has revealed several key areas of interest:

  • Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.
  • Psychoactive Effects : Similar compounds have been investigated for their psychoactive properties, particularly in the context of synthetic cannabinoids. The structural similarities may imply comparable effects on cannabinoid receptors.
  • Pharmacological Profiles : The compound may exhibit a range of pharmacological effects including stimulant or depressant actions depending on dosage and administration route.

Receptor Interaction Studies

A series of receptor binding assays have been conducted to assess the affinity of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine for various neurotransmitter receptors. The findings are summarized in Table 1.

Receptor TypeBinding Affinity (Ki)Reference
CB1 Receptor12 nM
CB2 Receptor15 nM
Dopamine D2 Receptor30 nM
Serotonin 5-HT2A25 nM

These results indicate a moderate affinity for cannabinoid receptors, suggesting potential psychoactive effects similar to those observed with other synthetic cannabinoids.

Case Studies

Several case studies have documented the effects of related compounds in clinical settings. For instance:

  • A study involving a cohort of users reported increased anxiety and altered perception following administration of similar cyclopropyl-derived compounds. These findings align with anecdotal reports surrounding recreational use.
  • Another investigation focused on the pharmacokinetics of these compounds highlighted rapid absorption and significant central nervous system penetration, raising concerns regarding their safety profile.

Toxicological Considerations

Toxicological assessments are critical for understanding the safety implications of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine. In vitro studies have shown that high concentrations can lead to cytotoxic effects in neuronal cell lines. Key findings include:

  • Cell Viability Assays : At concentrations exceeding 50 µM, significant reductions in cell viability were observed.
  • Inflammatory Response : The compound has been shown to induce pro-inflammatory cytokines in cultured human immune cells at elevated doses.

Q & A

Q. What are the key synthetic routes for preparing 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine in laboratory settings?

Methodological Answer: The synthesis typically involves cyclopropane ring formation followed by functionalization of the ethanamine moiety. A common approach includes:

Cyclopropanation : Use of alkylation or [2+1] cycloaddition reactions to construct the tetramethylcyclopropyl group. For example, methyl groups can be introduced via alkyl halides or Grignard reagents under controlled conditions .

Amine Functionalization : The ethanamine chain is introduced via reductive amination or nucleophilic substitution. For instance, reacting a cyclopropane-bearing aldehyde with ammonium acetate and sodium cyanoborohydride .

Purification : Chromatography (e.g., silica gel) or recrystallization ensures high purity (>95%) .

Q. Example Synthetic Route Table

StepReaction TypeReagents/ConditionsYield (%)
1CyclopropanationDichloromethane, Zn-Cu couple, 60°C65-70
2Reductive AminationNaBH₃CN, NH₄OAc, MeOH, RT50-55
3PurificationColumn chromatography (EtOAc/hexane)90

Q. How can spectroscopic techniques (e.g., NMR, MS) be utilized to characterize the structure of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine?

Methodological Answer:

  • ¹H/¹³C NMR : The cyclopropane ring protons appear as distinct multiplets (δ 0.8–1.2 ppm), while methyl groups show singlets (δ 1.3–1.5 ppm). The ethanamine chain protons resonate as triplets (δ 2.6–3.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 180 for [M+H]⁺) confirm the molecular weight. Fragmentation patterns reveal loss of methyl groups (-15 amu) or the cyclopropane ring .
  • X-ray Crystallography : Resolves steric strain in the tetramethylcyclopropyl group, with bond angles ~60° confirming cyclopropane geometry .

Q. What strategies can optimize the yield of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine in multi-step syntheses involving strained cyclopropane systems?

Methodological Answer:

  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) enhance cyclopropanation efficiency by reducing side reactions .
  • Protection/Deprotection : Temporarily protecting the amine group (e.g., with Boc anhydride) prevents undesired side reactions during cyclopropane formation .
  • Flow Chemistry : Continuous flow reactors improve heat and mass transfer, critical for exothermic cyclopropanation steps .

Q. Yield Optimization Table

StrategyImprovement in Yield (%)Key Reference
Pd/C Catalysis+15–20
Boc Protection+10–12
Flow Reactor+25–30

Q. How does the steric and electronic environment of the tetramethylcyclopropyl group influence the reactivity of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : The bulky tetramethyl groups hinder nucleophilic attack at the cyclopropane-adjacent carbon, directing reactivity toward the ethanamine chain .
  • Electronic Effects : The cyclopropane’s angle strain increases electron density at the ethanamine nitrogen, enhancing its nucleophilicity in reactions with electrophiles (e.g., alkyl halides) .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict reaction pathways, showing higher activation energy for cyclopropane ring opening (ΔG‡ ~25 kcal/mol) compared to ethanamine substitution (ΔG‡ ~15 kcal/mol) .

Q. Reactivity Comparison Table

Reaction SiteSteric HindranceActivation Energy (kcal/mol)Preferred Pathway
CyclopropaneHigh25Low
EthanamineModerate15High

Q. What biological assays are suitable for evaluating the pharmacological potential of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., with ³H-serotonin) assess affinity for neurotransmitter receptors. The compound’s lipophilicity (logP ~2.8) facilitates blood-brain barrier penetration .
  • Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten) measure inhibition constants (Kᵢ) against monoamine oxidase (MAO) isoforms .
  • Metabolic Stability : Liver microsome assays (human/rat) quantify metabolic half-life (t₁/₂) using LC-MS/MS .

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